molecular formula C27H30N2O7S B301628 Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

货号 B301628
分子量: 526.6 g/mol
InChI 键: SRPAGNAXGAAFGH-QRVIBDJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl (5-{4-[2-(2-isopropylanilino)-2-oxoethoxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate, also known as Isopropyl Cysteinate Protease Inhibitor (ICPI), is a chemical compound that has gained significant attention in scientific research due to its potential use as a protease inhibitor. Proteases are enzymes that play a crucial role in various physiological processes such as digestion, blood clotting, and immune response. However, dysregulation of proteases has been linked to several diseases, including cancer, Alzheimer's, and viral infections. Therefore, the development of protease inhibitors such as ICPI has become an active area of research.

作用机制

ICPI acts as a competitive inhibitor of cysteine proteases by binding to the active site of the enzyme. This prevents the protease from cleaving its substrate, thus inhibiting its activity. ICPI has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of proteases involved in cell survival and proliferation.
Biochemical and Physiological Effects
ICPI has been shown to have several biochemical and physiological effects. In vitro studies have shown that ICPI inhibits the activity of several cysteine proteases, including cathepsin B and L. ICPI has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain. In vivo studies have shown that ICPI has anti-tumor effects in several cancer models, including breast and lung cancer. ICPI has also been shown to improve cognitive function in animal models of Alzheimer's disease.

实验室实验的优点和局限性

One advantage of using ICPI as a protease inhibitor is its high specificity for cysteine proteases. This allows for targeted inhibition of specific proteases involved in pathological processes. ICPI also has a relatively low toxicity profile, making it a promising therapeutic agent. However, one limitation of using ICPI is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, ICPI has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on ICPI. One area of research is the development of more efficient synthesis methods to improve the yield and purity of ICPI. Another area of research is the optimization of ICPI as a therapeutic agent, including the development of more soluble and stable forms of the compound. Additionally, further studies are needed to investigate the potential use of ICPI as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Finally, the development of ICPI analogs with improved potency and specificity for specific proteases may lead to the development of more effective protease inhibitors.

合成方法

The synthesis of ICPI involves the reaction of 2-methoxy-4-formylphenol, isopropylamine, and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with ethyl chloroacetate to yield ICPI. This synthesis method has been optimized to achieve a high yield and purity of ICPI.

科学研究应用

ICPI has been studied extensively for its potential use as a protease inhibitor. Specifically, ICPI has been shown to inhibit the activity of cysteine proteases, which are involved in several pathological processes such as cancer metastasis and viral infections. ICPI has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brain.

属性

分子式

C27H30N2O7S

分子量

526.6 g/mol

IUPAC 名称

propan-2-yl 2-[(5Z)-5-[[3-methoxy-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C27H30N2O7S/c1-16(2)19-8-6-7-9-20(19)28-24(30)15-35-21-11-10-18(12-22(21)34-5)13-23-26(32)29(27(33)37-23)14-25(31)36-17(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,28,30)/b23-13-

InChI 键

SRPAGNAXGAAFGH-QRVIBDJDSA-N

手性 SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

规范 SMILES

CC(C)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)OC(C)C)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。